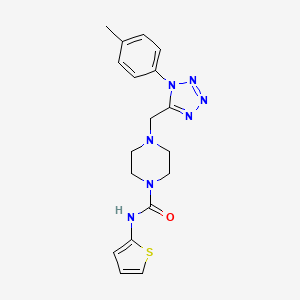
N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Tetrazole moieties are known to interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
It’s known that tetrazole moieties can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Biochemical Pathways
Compounds with tetrazole moieties are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Pharmacokinetics
The calculated adme properties of similar compounds suggest that they obey all five rules with good bioavailability and there might be no possibility of causing harmful toxicants .
Result of Action
The synthesized compounds with similar structures have shown significant antibacterial, anticancer, and anti-TB activities . For example, some of these compounds possessed a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) .
生物活性
N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, identified by CAS number 1049459-85-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H21N7OS with a molecular weight of 383.5 g/mol. The compound features a piperazine ring, a thiophene moiety, and a tetrazole group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1049459-85-9 |
| Molecular Formula | C₁₈H₂₁N₇OS |
| Molecular Weight | 383.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties . For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Research has demonstrated that these compounds can target oncogenic kinases such as BRAF(V600E) and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . Pyrazole derivatives, which share structural similarities with this compound, have been reported to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : Interaction with receptors such as PD-1/PD-L1 has been suggested, enhancing immune responses against tumors .
- Cell Cycle Interference : By affecting cell cycle regulators, the compound can induce cell cycle arrest in cancer cells.
Study on Antitumor Effects
A study evaluating the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain compounds exhibited synergistic effects when combined with standard chemotherapy agents like doxorubicin. The results indicated that the incorporation of the tetrazole moiety significantly enhanced the cytotoxicity of these compounds against resistant cancer cells .
Antimicrobial Efficacy
In another research effort, derivatives containing thiophene rings were tested against common bacterial strains. Results showed that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .
特性
IUPAC Name |
4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-14-4-6-15(7-5-14)25-16(20-21-22-25)13-23-8-10-24(11-9-23)18(26)19-17-3-2-12-27-17/h2-7,12H,8-11,13H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMXJERCBJOLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













